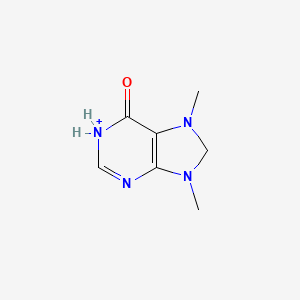
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium is a chemical compound with a unique structure that places it within the purine family. This compound is characterized by its tetrahydropurin-1-ium core, which is modified by the presence of two methyl groups at positions 7 and 9, and a keto group at position 6. The purine structure is a fundamental component in many biological molecules, including nucleotides and nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one can yield related compounds . The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and safety of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of purine analogs.
Wissenschaftliche Forschungsanwendungen
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,9-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium
- Methyl 2-(7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,3,5]dithiazino[4,5-f]purin-2-ylidene)-3-oxobutanoate
Uniqueness
Compared to similar compounds, 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium is unique due to its specific substitution pattern and the presence of the keto group at position 6. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
26601-15-0 |
|---|---|
Molekularformel |
C7H11N4O+ |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
7,9-dimethyl-1,8-dihydropurin-1-ium-6-one |
InChI |
InChI=1S/C7H10N4O/c1-10-4-11(2)6-5(10)7(12)9-3-8-6/h3H,4H2,1-2H3,(H,8,9,12)/p+1 |
InChI-Schlüssel |
XCJBJIXGHWVIFD-UHFFFAOYSA-O |
Kanonische SMILES |
CN1CN(C2=C1C(=O)[NH2+]C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


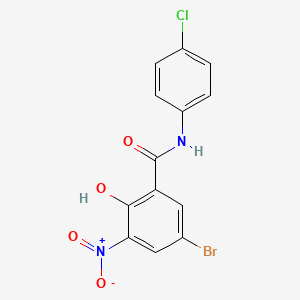


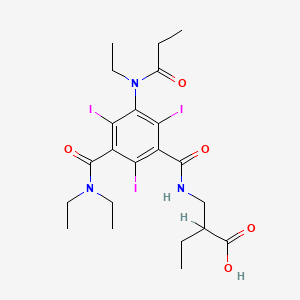
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
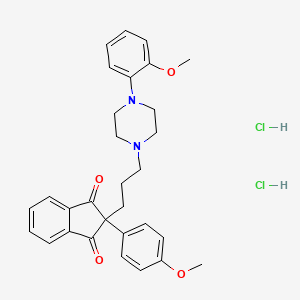

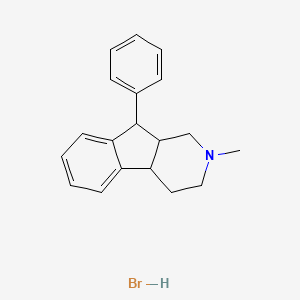
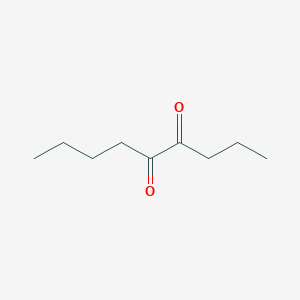
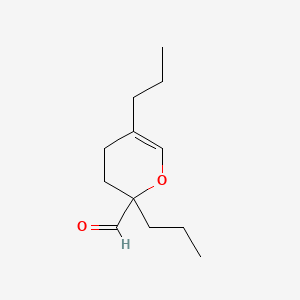
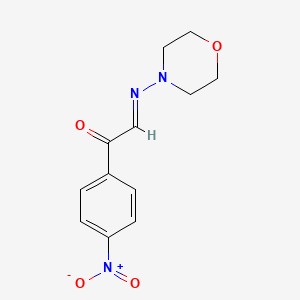
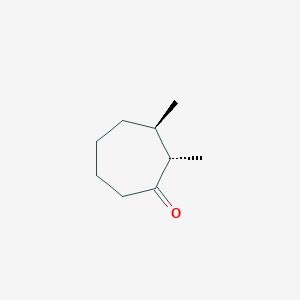
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
stannane](/img/structure/B14693653.png)
